4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1316223-48-9
VCID: VC2697112
InChI: InChI=1S/C11H16ClN3/c1-8-6-10(12)14-11(13-8)9-4-3-5-15(2)7-9/h6,9H,3-5,7H2,1-2H3
SMILES: CC1=CC(=NC(=N1)C2CCCN(C2)C)Cl
Molecular Formula: C11H16ClN3
Molecular Weight: 225.72 g/mol

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine

CAS No.: 1316223-48-9

Cat. No.: VC2697112

Molecular Formula: C11H16ClN3

Molecular Weight: 225.72 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine - 1316223-48-9

Specification

CAS No. 1316223-48-9
Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
IUPAC Name 4-chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine
Standard InChI InChI=1S/C11H16ClN3/c1-8-6-10(12)14-11(13-8)9-4-3-5-15(2)7-9/h6,9H,3-5,7H2,1-2H3
Standard InChI Key GERJVYMNXZRQFV-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C2CCCN(C2)C)Cl
Canonical SMILES CC1=CC(=NC(=N1)C2CCCN(C2)C)Cl

Introduction

Chemical Structure and Identification

Structural Composition

4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine features a pyrimidine ring as its core structure with three key substitutions: a chlorine atom at position 4, a methyl group at position 6, and a 1-methylpiperidin-3-yl group at position 2. This unique arrangement of functional groups contributes to the compound's chemical reactivity and potential biological interactions. The presence of the pyrimidine heterocycle is significant as pyrimidine-based compounds frequently demonstrate biological activity across multiple therapeutic areas.

Identification Parameters

Physical and Chemical Properties

Basic Properties

While specific data on this exact compound is limited in the provided sources, inferences can be made based on its structure and similar compounds. The molecular formula is C₁₁H₁₆ClN₃, containing a pyrimidine ring with nitrogen atoms at positions 1 and 3, characteristic of pyrimidine structures. The presence of the chlorine substituent likely influences the compound's reactivity, particularly in nucleophilic substitution reactions that are common for halogenated pyrimidines.

Structural Features and Reactivity

The compound contains several key structural features that influence its chemical behavior:

  • The chlorine at position 4 of the pyrimidine ring serves as a potential leaving group in nucleophilic aromatic substitution reactions, making the compound useful as a synthetic intermediate.

  • The methyl group at position 6 provides steric effects and can influence electron distribution within the molecule.

  • The 1-methylpiperidin-3-yl substituent at position 2 introduces a basic nitrogen that can participate in acid-base reactions and potentially in hydrogen bonding interactions.

These structural elements collectively contribute to the compound's physical properties and chemical reactivity, which are important considerations for its potential applications and handling requirements.

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash skin thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing

These precautionary statements emphasize the importance of proper handling procedures to minimize exposure risks . The compound should be handled in properly ventilated environments with appropriate personal protective equipment to prevent contact with skin, eyes, and respiratory system.

Synthetic Approaches and Chemical Transformations

Chemical Reactions

Based on its structure, 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine can potentially undergo several important reactions:

  • Nucleophilic aromatic substitution at the chlorine position

  • Coordination with metal ions through the nitrogen atoms

  • Acid-base interactions via the basic nitrogen in the piperidine ring

  • Potential metabolic transformations in biological systems

These chemical transformations are significant when considering the compound's potential applications in chemical synthesis or pharmaceutical development.

Structure-Activity Relationships and Related Compounds

Structural Comparisons

Several compounds with similar structural features provide context for understanding the potential properties of 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine:

CompoundStructural SimilarityKey Differences
4-Chloro-6-methylpyrimidin-2-amineShares the 4-chloro-6-methylpyrimidine coreContains an amine group instead of piperidine at position 2
4-Chloro-6-[methyl-(1-methylpiperidin-3-yl)amino]pyrimidine-5-carbaldehydeContains the 1-methylpiperidin-3-yl groupAdditional amino and carbaldehyde groups at different positions
4-Chloro-N-ethyl-6-methylpyrimidin-2-amineSimilar chloropyrimidine structureSimpler N-ethylamine substitution instead of the piperidine ring

These structural relationships help in predicting potential properties and activities of the target compound based on the known behaviors of related molecules .

Structure-Property Relationships

The specific structural features of 4-Chloro-6-methyl-2-(1-methylpiperidin-3-yl)pyrimidine likely influence its properties in several ways:

These structure-property relationships are crucial for understanding the compound's potential interactions in chemical and biological systems.

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